Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-
Description
Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- (systematic IUPAC name) is a benzonitrile derivative featuring a nitro group (-NO₂) at the 2-position and a substituted amino group at the 4-position. The amino substituent comprises an ethyl group and a 2-methyl-2-propenyl (methallyl) moiety, creating a sterically hindered tertiary amine structure. The methallyl group may enhance solubility in nonpolar solvents, while the nitro group could stabilize charge-transfer transitions, critical for light-emitting applications.
Properties
CAS No. |
821776-48-1 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-[ethyl(2-methylprop-2-enyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H15N3O2/c1-4-15(9-10(2)3)12-6-5-11(8-14)13(7-12)16(17)18/h5-7H,2,4,9H2,1,3H3 |
InChI Key |
XGPSLRYYXHAPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- typically involves the reaction of benzaldehyde derivatives with appropriate amines and nitrating agents. One common method involves the use of hydroxylamine hydrochloride and benzaldehyde derivatives under controlled conditions to form the nitrile group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide to facilitate the reaction .
Industrial Production Methods: Industrial production of benzonitriles often employs ammoxidation of toluene derivatives, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form the nitrile group . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzonitriles.
Hydrolysis: Formation of benzoic acids.
Scientific Research Applications
Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also form coordination complexes with metal ions, influencing their biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzonitrile Derivatives
Electronic and Optoelectronic Properties
- Target Compound: The push-pull electronic configuration (nitro withdraws electrons; alkylamino donates) may enable intramolecular charge transfer (ICT), a hallmark of TADF materials. The methallyl group’s steric bulk could reduce aggregation in OLED layers .
- Azo Derivative (113202-90-7): The azo (-N=N-) group introduces strong absorption in visible light (500–700 nm), typical of dyes. Hydroxyethyl groups enhance solubility in polar solvents like ethanol, as seen in lignin depolymerization studies where ethanol improved phenolic yields .
- Ethenyl Derivative (499787-03-0): Extended conjugation via the ethenyl linker likely shifts absorption/emission to longer wavelengths.
Physicochemical Properties
- Solubility: The target compound’s methallyl group may favor solubility in organic solvents (e.g., toluene), whereas the hydroxyethyl groups in 113202-90-7 enhance water/ethanol miscibility .
- Thermal Stability : Steric hindrance in the target compound could improve thermal stability compared to less hindered analogs, a critical factor for OLED device longevity .
- Reactivity: The nitro group in all nitro-substituted derivatives may participate in reduction reactions, but the target’s tertiary amino group is less nucleophilic than primary/secondary amines, reducing unwanted side reactions .
Biological Activity
Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- (CAS Number: 821776-48-1) is a compound of interest in various fields, particularly in pharmacology and agricultural chemistry. This article explores its biological activity, focusing on its mechanisms, potential applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzonitrile core substituted with an ethyl group linked to a 2-methyl-2-propenyl amino group and a nitro group at the para position. This unique structure contributes to its biological activities.
Biological Activity Overview
The biological activities of benzonitrile derivatives can be categorized into several key areas:
Case Studies and Research Findings
- Cognitive Enhancement : A study involving compounds structurally similar to benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro- indicated that H(3) receptor antagonists could improve cognitive functions in animal models. The research highlighted a specific compound that exhibited significant efficacy at low dosages without stimulating locomotor activity .
- Herbicidal Activity : Research into the herbicidal properties of benzonitrile derivatives revealed that they could effectively control certain weed species, suggesting their utility in agricultural applications. The mechanisms involved may include disruption of plant growth pathways or inhibition of specific enzymes critical for plant development .
- Antimicrobial Properties : Investigations into the antimicrobial efficacy of related compounds showed promising results against various pathogens, indicating that modifications to the benzonitrile structure could enhance activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
